Angiotensin I/II (1-6)
Overview
Description
Angiotensin I/II (1-6) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Angiotensin I/II (1-6) has garnered interest due to its unique biological activities, which differ from those of the more commonly studied angiotensin II.
Mechanism of Action
Target of Action
Angiotensin I/II (1-6), also known as Angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . This receptor plays a crucial role in the regulation of blood pressure and hydro-electrolytic balance .
Mode of Action
The interaction of Angiotensin II with its target receptor, AT-1, stimulates Ca2+/calmodulin-dependent phosphorylation of myosin , leading to smooth muscle contraction . This results in vasoconstriction , which is the narrowing of blood vessels .
Pharmacokinetics
The efficacy of blood pressure control is sustained, without any evidence of tachyphylaxis, even after long-term administration .
Action Environment
The action of Angiotensin II is influenced by various environmental factors. For instance, dietary salt restriction and concomitant diuretic or ACE inhibitor administration can amplify the antihypertensive effect of Angiotensin II receptor blockers . Furthermore, the renin-angiotensin system is considered a two-arm, counter-regulatory system, with the most important peptides being Angiotensin II and angiotensin- (1-7) . This suggests that the balance between these two arms can influence the action, efficacy, and stability of Angiotensin II.
Biochemical Analysis
Biochemical Properties
Angiotensin I/II (1-6) interacts with various biomolecules, including enzymes and proteins. The somatic angiotensin-I converting enzyme (sACE) is a zinc protease that cleaves angiotensin-I (AngI), bradykinin, and a broad range of other signaling peptides . The interaction between Angiotensin I/II (1-6) and these biomolecules plays a significant role in biochemical reactions .
Cellular Effects
Angiotensin I/II (1-6) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Angiotensin I/II (1-6) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role in regulating blood pressure and electrolyte fluid homeostasis .
Metabolic Pathways
Angiotensin I/II (1-6) is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling, often using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of angiotensin I/II (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Angiotensin I/II (1-6) can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or oxygen, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Using agents like dithiothreitol (DTT) to break disulfide bonds.
Substitution: Reactions where specific amino acids are replaced or modified, often using site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotides and polymerase chain reaction (PCR).
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Angiotensin I/II (1-6) has diverse applications across various fields:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Comparison with Similar Compounds
Angiotensin I: A decapeptide precursor to angiotensin II, involved in the initial stages of the renin-angiotensin system.
Angiotensin II: An octapeptide with potent vasoconstrictive properties, central to blood pressure regulation.
Angiotensin III: A heptapeptide formed from angiotensin II, with similar but less potent effects.
Uniqueness of Angiotensin I/II (1-6): Angiotensin I/II (1-6) is unique due to its distinct biological activities, which include modulating blood pressure and influencing cellular processes differently from angiotensin II. Its specific interactions with receptors and signaling pathways offer potential therapeutic advantages in treating cardiovascular and renal diseases.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDLSICWJNDAM-GKUXVWPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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